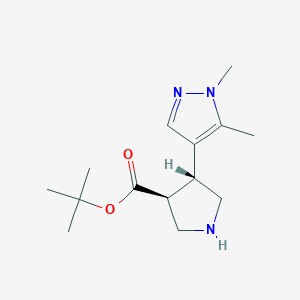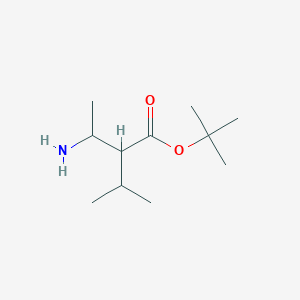![molecular formula C24H18FN3O B2790620 5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902597-79-9](/img/structure/B2790620.png)
5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a pyrazoloquinoline core with a benzyl halide, a fluoro compound, and a methoxyphenyl compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with a benzyl group, a fluoro group, and a methoxyphenyl group attached to it. The exact arrangement of these groups would depend on the specific synthesis pathway .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazoloquinoline core, the benzyl group, the fluoro group, and the methoxyphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluoro group might increase its stability, while the benzyl and methoxyphenyl groups might influence its solubility .
Mecanismo De Acción
The mechanism of action of 5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is not yet fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. In addition, this compound has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments is its potential as a new lead compound for the development of novel anticancer and antimicrobial agents. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on 5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline could focus on identifying its specific targets in cancer cells and elucidating its mechanism of action. In addition, further studies could explore its potential applications in the treatment of other diseases, such as inflammatory disorders. The development of new derivatives and analogs of this compound could also be explored to improve its potency and selectivity.
Métodos De Síntesis
The synthesis of 5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can be achieved through a multistep process involving the condensation of 2-aminobenzonitrile with 4-methoxybenzaldehyde, followed by the reaction of the resulting intermediate with 8-bromo-2-chloroquinoline. The final product can be obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been found to exhibit promising results in scientific research applications. It has been studied for its potential anticancer properties and has shown significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to possess antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-benzyl-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-19-10-7-17(8-11-19)23-21-15-28(14-16-5-3-2-4-6-16)22-12-9-18(25)13-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIESUQBMKOTENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2R,3S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoate;2,2,2-trifluoroacetic acid](/img/structure/B2790537.png)



![1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2790541.png)




![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2790552.png)

![2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2790555.png)

